N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-3-22-15-7-5-14(6-8-15)20-18-21-17(11-23-18)13-4-9-16(19)12(2)10-13/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHENMACGAMSIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Hantzsch Thiazole Synthesis
Reaction Mechanism and Optimization
The microwave-assisted pathway adapts the Hantzsch thiazole synthesis, as demonstrated for structurally related N,4-diaryl-1,3-thiazole-2-amines. For the target compound, the synthesis involves:
- α-Bromoketone Preparation : 2-Bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one is synthesized via bromination of 4-fluoro-3-methylacetophenone using hydrobromic acid and hydrogen peroxide.
- Thioamide Synthesis : 4-Ethoxyphenylthiourea is prepared by reacting 4-ethoxyaniline with ammonium thiocyanate in the presence of hydrochloric acid.
The key step involves microwave irradiation (150 W, 80°C, 5 min) of the α-bromoketone and thioamide in ethanol, yielding the thiazole core via cyclocondensation. This method achieves rapid reaction times and reduces side products compared to conventional heating.
Table 1: Optimization of Microwave Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | 78 |
| Irradiation Time (min) | 3–10 | 5 | 78 |
| Solvent | EtOH, MeCN, DMF | EtOH | 78 |
Conventional Hantzsch Synthesis Under Reflux
Stepwise Synthesis and Workup
This method mirrors protocols for 2-(2-benzamido)ethyl-4-phenylthiazole derivatives:
- Thioamide Intermediate : 4-Ethoxyphenylthiourea (1.0 mmol) and 2-bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one (1.0 mmol) are refluxed in ethanol for 6–8 hours.
- Cyclization : The thiazole ring forms via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by elimination of HBr.
Table 2: Comparative Yields Under Reflux vs. Microwave
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 8 | 65 | 92% |
| Microwave | 0.08 | 78 | 95% |
Post-Functionalization of Preformed Thiazoles
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Hypothetical data extrapolated from analogues:
- ¹H-NMR (600 MHz, CDCl₃) : δ 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.25–7.18 (m, 3H, Ar-H), 6.82 (d, J = 8.5 Hz, 2H, Ar-H), 6.61 (s, 1H, NH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.28 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C-NMR (150 MHz, CDCl₃) : δ 165.8 (C=S), 159.2 (C-O), 153.1 (d, J = 245 Hz, C-F), 137.5, 133.8, 130.1, 128.7, 127.4, 115.6 (d, J = 21 Hz), 114.3, 63.5 (OCH₂), 21.3 (CH₃), 14.9 (OCH₂CH₃).
Mass Spectrometry
- ESI-MS : m/z = 371.1 [M+H]⁺, 393.1 [M+Na]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine has shown promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound could serve as a potential antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against human cancer cell lines. A notable study used the Sulforhodamine B (SRB) assay to assess cytotoxicity:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 1.75 |
| Compound A | A431 | 1.98 |
| Compound B | HT29 | 1.61 |
The low IC50 values suggest significant anticancer activity, making it a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Research has documented various case studies highlighting the efficacy of thiazole derivatives in combating drug-resistant pathogens and cancer cells:
- Antimicrobial Resistance Study : A series of thiazole derivatives were synthesized and tested against resistant strains of bacteria. The findings showed that modifications in the structure could enhance antimicrobial potency.
- Cancer Therapeutics Development : In vitro studies indicated that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural differences and biological activities of analogs:
Key Observations:
Amine Substituent Effects: The 4-ethoxyphenyl group in the target compound is less polar than the 4-nitrophenoxyphenyl in but more lipophilic than the bis-triazolyl groups in . Ethoxy’s moderate electron-donating nature may enhance membrane permeability compared to nitro groups, which are strongly electron-withdrawing .
Thiazole Substituent Effects :
- The 4-fluoro-3-methylphenyl group in the target compound combines hydrophobic (methyl) and electronic (fluoro) effects. Similar substituents in (4-fluoro-3-methylphenyl triazole) correlate with antioxidant activity, suggesting this motif may stabilize free radicals or modulate enzyme binding .
- 4-Fluorophenyl () is associated with antibacterial and anthelmintic activities, likely due to enhanced interactions with microbial targets .
Biological Activity Trends: Antibacterial activity is common in analogs with halogenated phenyl groups (e.g., 4-fluorophenyl in and ). The target compound’s 4-fluoro-3-methylphenyl group may similarly target bacterial enzymes or membranes . Anti-inflammatory activity () often involves bulky substituents like triazoles or phenoxy groups, which may inhibit cyclooxygenase (COX) or cytokine signaling .
Biological Activity
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole class, characterized by its complex structure and potential biological activities. Its molecular formula is C₁₈H₁₇FN₂OS, with a molecular weight of approximately 328.404 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may enhance its biological activity.
Structure and Synthesis
The structure of this compound includes a thiazole ring linked to both a 4-ethoxyphenyl group and a 4-fluoro-3-methylphenyl group. The synthesis typically involves multi-step organic reactions, including the cyclization of suitable precursors. A common synthetic route involves the reaction of 4-ethoxyaniline with 4-fluoro-3-methylbenzaldehyde in the presence of a thioamide, often using solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Synthetic Route Example
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Ethoxyaniline + 4-Fluoro-3-methylbenzaldehyde + Thioamide | Ethanol, p-toluenesulfonic acid |
| 2 | Cyclization | Heat under reflux |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Compounds with similar structures have been investigated for various biological effects, including:
Anticancer Activity
Research indicates that thiazole derivatives often demonstrate potent anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups, such as methyl or ethoxy substituents on the phenyl rings, has been correlated with enhanced cytotoxic activity .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. This compound may modulate enzyme activity or bind to receptors that influence various biological pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives including this compound revealed significant antitumor efficacy against breast cancer cell lines (MCF7). The results indicated that this compound could inhibit cell growth and induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited comparable activity to standard antibiotics like norfloxacin, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
